Dimethyl cyanocarbonimidodithioate

描述

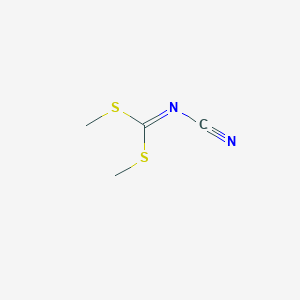

Dimethyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C4H6N2S2. It is known for its applications in various fields, including synthetic chemistry and pharmaceuticals. The compound is characterized by its unique structure, which includes both cyano and dithioimidocarbonate groups.

准备方法

Dimethyl cyanocarbonimidodithioate can be synthesized through several methods. One common synthetic route involves the reaction of calcium cyanamide with carbon disulfide to form calcium dithiocarbamate. This intermediate is then methylated using dimethyl sulfate to yield this compound . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

化学反应分析

Dimethyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and hydrazines to form substituted products like methylsulfanyl derivatives of azoloazines and azoloazoles.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds such as pyrazoles, pyrimidines, and triazines.

Condensation Reactions: It can condense with aromatic amines to form quinazoline derivatives.

Common reagents used in these reactions include triethylamine, ethanol, and dimethylformamide. The major products formed from these reactions are often heterocyclic compounds with potential biological activities.

科学研究应用

Chemical Properties and Safety

Dimethyl cyanocarbonimidodithioate has the molecular formula and is characterized by its corrosive and toxic nature. It is classified as an irritant and poses acute toxicity risks, necessitating careful handling in laboratory settings .

Synthesis Applications

This compound is primarily utilized as a reagent in the synthesis of various organic compounds. Notable applications include:

- Synthesis of Heterocyclic Compounds : It has been used in the formation of 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines and methylsulfanylpyrimidines. These compounds are significant due to their biological activities, including potential anti-cancer properties .

- Ligand Development : In pharmacological research, it serves as a precursor for developing ligands that interact with adenosine receptors. For instance, it has been employed to synthesize derivatives that exhibit varying affinities for human adenosine receptors, demonstrating its importance in drug design .

Case Study 1: Pharmacological Research

A study investigated the interaction of this compound-derived compounds with human adenosine receptors. The findings revealed that modifications to the cyano groups significantly influenced receptor binding affinity and intrinsic activity. For example, specific derivatives acted as partial agonists or inverse agonists at different receptor subtypes, highlighting the compound's utility in pharmacological applications .

Case Study 2: Dermatitis Incidence

Another notable application involves its role in occupational health studies. A case report documented dermatitis caused by exposure to this compound during manufacturing processes. The skin lesions observed improved with systemic steroid therapy, emphasizing the need for safety precautions when handling this compound in industrial settings .

Data Table: Synthesis Applications

作用机制

The mechanism of action of dimethyl cyanocarbonimidodithioate primarily involves its role as an intermediate in chemical reactions. It acts as a precursor in the synthesis of various biologically active compounds by undergoing substitution, cyclization, and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and products formed.

相似化合物的比较

Dimethyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:

Dimethyl cyanodithioiminocarbonate: Both compounds share similar structures and reactivity, but this compound is more commonly used in pharmaceutical synthesis.

Dimethyl cyanodithioimidocarbonate: This compound is also used in the synthesis of heterocyclic compounds but has different reactivity patterns.

The uniqueness of this compound lies in its versatility and wide range of applications in various fields, making it a valuable compound in synthetic chemistry and pharmaceutical research.

生物活性

Dimethyl cyanocarbonimidodithioate (DCCID) is a compound that has garnered attention in recent years due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This article explores the biological activity of DCCID, including its synthesis, mechanisms of action, and relevant case studies.

DCCID, with the chemical formula CHNS, is a yellow crystalline powder. It is synthesized through the reaction of carbon disulfide with cyanamide and dimethyl sulfate under basic conditions. The compound exhibits slight solubility in methanol and is stable under recommended storage conditions but incompatible with oxidizing agents .

DCCID has been identified as a novel scaffold for IDO1 inhibitors. IDO1 is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway, which has implications in various diseases, including cancer and neurodegenerative disorders. Inhibition of IDO1 can enhance immune responses against tumors and modulate neuroinflammatory processes.

Structure-Activity Relationship

Research indicates that structural modifications to DCCID can enhance its inhibitory activity against IDO1. For instance, the introduction of an OH group significantly increases its potency . A study demonstrated that DCCID showed moderate inhibitory activity against recombinant human IDO1 (rhIDO1) and effectively suppressed kynurenine production in A431 cells without inducing cytotoxicity .

Case Study: Dermatitis Reaction

A notable case study reported severe dermatitis resembling erythema multiforme following accidental exposure to DCCID. This highlights the compound's potential for causing adverse skin reactions upon exposure, necessitating caution in handling .

In Vitro Studies

In vitro studies have shown that DCCID and its derivatives can inhibit IDO1 effectively. The following table summarizes key findings from various studies on the biological activity of DCCID:

| Compound | Activity Against rhIDO1 | Kynurenine Suppression | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Effective | None |

| Derivative 4d | Strong | High | Low |

| Derivative 5e | Moderate | Moderate | None |

These results indicate a promising avenue for developing DCCID as a therapeutic agent against diseases involving IDO1 pathways.

Future Directions

The ongoing research into DCCID's biological activity suggests potential applications in cancer therapy and neuroprotection. Future studies should focus on:

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile of DCCID in animal models.

- Mechanistic Studies : Understanding the detailed mechanisms by which DCCID inhibits IDO1 and affects cellular pathways.

- Formulation Development : Exploring delivery methods that minimize adverse effects while maximizing therapeutic outcomes.

属性

IUPAC Name |

bis(methylsulfanyl)methylidenecyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-7-4(8-2)6-3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFXBLVJIPESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064986 | |

| Record name | Dimethyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-60-3 | |

| Record name | Dimethyl N-cyanodithioiminocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl cyanocarbonimidodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyanocarbonimidodithioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonimidodithioic acid, N-cyano-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-dimethyl cyanoimidodithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL CYANOCARBONIMIDODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOJ4L7GGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of dimethyl N-cyanodithioiminocarbonate?

A1: Dimethyl N-cyanodithioiminocarbonate exists as a molecule with four independent units in its asymmetric unit. Two of these units exhibit disorder around a pseudo twofold rotation axis. [] The molecule features C≡N, C=N, and C-N single bonds with mean lengths of 1.143(5) Å, 1.302(5) Å, and 1.341(5) Å, respectively. []

Q2: What spectroscopic data is available for dimethyl N-cyanodithioiminocarbonate?

A2: While the provided abstracts lack specific spectroscopic data, researchers commonly utilize techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [, ]

Q3: What are the main synthetic applications of dimethyl N-cyanodithioiminocarbonate?

A3: Dimethyl N-cyanodithioiminocarbonate serves as a valuable building block for synthesizing diverse heterocyclic compounds. It plays a crucial role in preparing substituted 2-aminopyridines, methylsulfanylazoloazines, methylsulfanyl derivatives of azoloazoles and azoloazines, and N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles. [, , , ]

Q4: How does dimethyl N-cyanodithioiminocarbonate react with aminoazoles?

A4: Reacting dimethyl N-cyanodithioiminocarbonate with aminoazoles provides a novel and efficient route to synthesize a new range of methylsulfanylazoloazines. []

Q5: Can dimethyl N-cyanodithioiminocarbonate be used to synthesize pyrimidine analogs?

A5: Yes, it reacts with cyanoacetanilides to yield N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles, which can be further converted into purine analogs. []

Q6: Are there any reported reactions of dimethyl N-cyanodithioiminocarbonate with metal halides?

A6: Yes, studies have documented reactions of dimethyl N-cyanodithioiminocarbonate with various metal halides, including NiCl2, ZnBr2, and CrCl2, resulting in the formation of coordination complexes. These complexes have been characterized using X-ray crystallography, revealing distinct structural arrangements and intermolecular interactions. []

Q7: What are the known safety concerns associated with dimethyl N-cyanodithioiminocarbonate?

A7: Dimethyl N-cyanodithioiminocarbonate is recognized as an irritant. [] Occupational exposure can lead to severe dermatitis, potentially resembling erythema multiforme, characterized by pruritus, erythema, vesicles, and even bullae formation. []

Q8: Are there any reported allergic reactions to dimethyl N-cyanodithioiminocarbonate?

A8: Yes, case studies suggest that exposure to dimethyl N-cyanodithioiminocarbonate can trigger cell-mediated allergic skin reactions, as evidenced by elevated serum IgE levels and lymphocyte activation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。